molecular formula C6H3Cl3N4 B8651336 2-Pyridinecarbonitrile, 3,5,6-trichloro-4-hydrazino- CAS No. 60902-99-0

2-Pyridinecarbonitrile, 3,5,6-trichloro-4-hydrazino-

Cat. No. B8651336
M. Wt: 237.5 g/mol
InChI Key: YHWAHABDZKORGN-UHFFFAOYSA-N
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Patent
US04087431

Procedure details

The 3,5,6-trichloro-4-hydrazinopicolinic acid can be prepared in a variety of ways. In one such method, tetrachloropicolinonitrile is reacted with hydrazine in the presence of a reaction medium and hydrogen chloride acceptor. The 3,5,6-trichloro-4-hydrazinopicolinonitrile product thus formed is reacted with an acid hydrolysis agent to prepare 3,5,6-trichloro-4-hydrazinopicolinic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12](O)=O)=[N:4][C:5]([Cl:11])=[C:6]([Cl:10])[C:7]=1[NH:8][NH2:9].ClC1[N:21]=C(C#N)C(Cl)=C(Cl)C=1Cl.NN.Cl>>[Cl:1][C:2]1[C:3]([C:12]#[N:21])=[N:4][C:5]([Cl:11])=[C:6]([Cl:10])[C:7]=1[NH:8][NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=C(C1NN)Cl)Cl)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1NN)Cl)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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